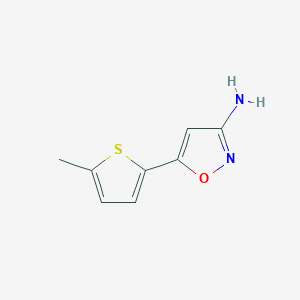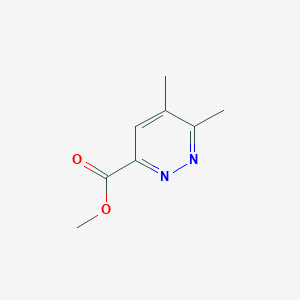![molecular formula C10H23N3 B13615018 Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
Dimethyl[4-(piperazin-1-YL)butyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[4-(piperazin-1-YL)butyl]amine is an organic compound with the molecular formula C10H23N3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[4-(piperazin-1-YL)butyl]amine typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 1-chlorobutane followed by N-methylation using formaldehyde and formic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like distillation and crystallization is also common to obtain the desired product .
化学反应分析
Types of Reactions
Dimethyl[4-(piperazin-1-YL)butyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Dimethyl[4-(piperazin-1-YL)butyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Dimethyl[4-(piperazin-1-YL)butyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with similar applications but different pharmacokinetic properties.
1-Butylpiperazine: Another derivative with distinct chemical and biological characteristics.
Uniqueness
Dimethyl[4-(piperazin-1-YL)butyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
属性
分子式 |
C10H23N3 |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-piperazin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 |
InChI 键 |
XEMCKCKDZSXQPY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


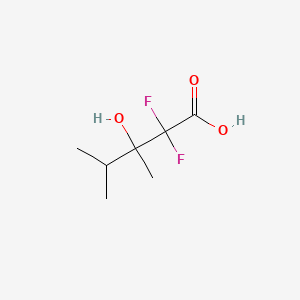
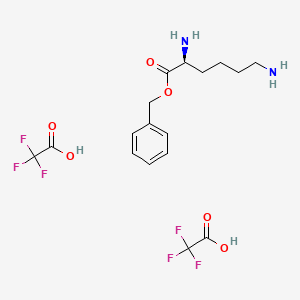
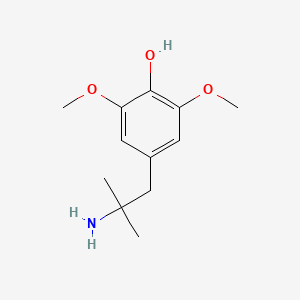
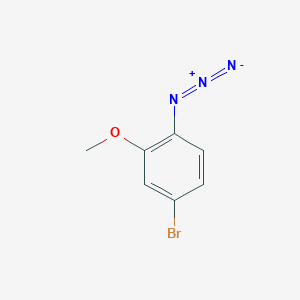

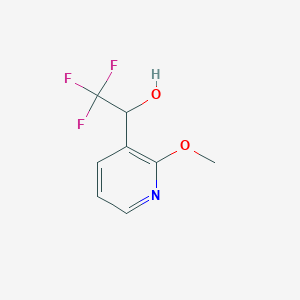
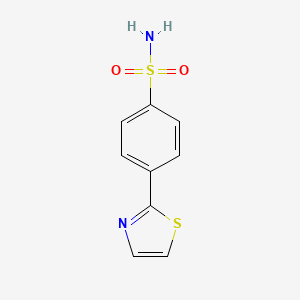
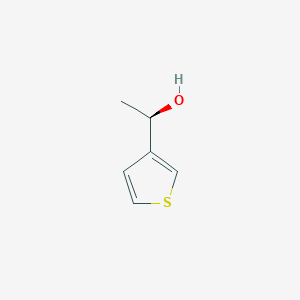
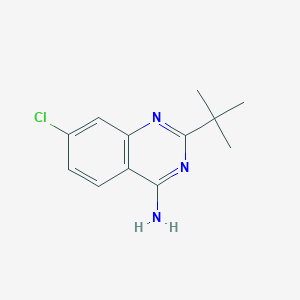
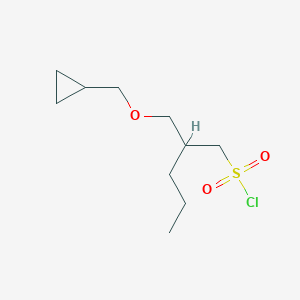
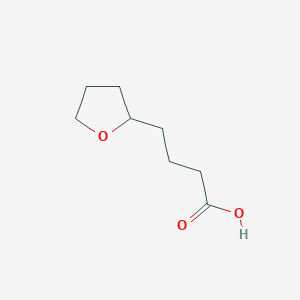
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
